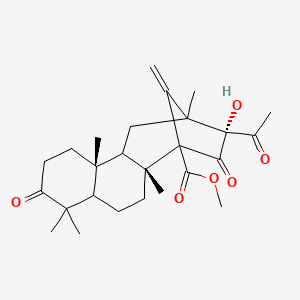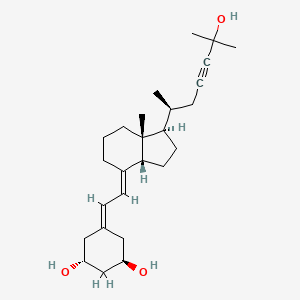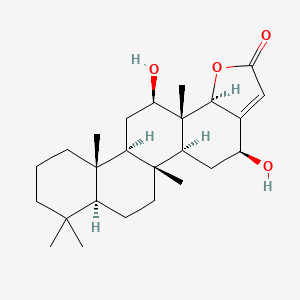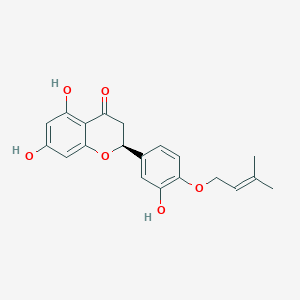
Zampanolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zampanolide is a natural product found in Cacospongia mycofijiensis with data available.
Applications De Recherche Scientifique
Microtubule-Stabilizing Activity
Zampanolide, a 20-membered macrolide from a Tongan marine sponge, exhibits potent microtubule-stabilizing activity. It is notable for its ability to stabilize microtubules and block cells in the G(2)/M phase of the cell cycle. This compound shows cytotoxicity in the low nanomolar range and induces microtubule bundles in cells, leading to tubulin assembly both in cells and in purified tubulin preparations. Interestingly, zampanolide is not a substrate for the P-glycoprotein drug efflux pump, highlighting its potential in overcoming drug resistance mechanisms (Field et al., 2009).
Anticancer Potential
Research has identified zampanolide and its structural relative, dactylolide, as promising new tubulin-assembly agents with significant anticancer potential. The cytotoxicity of zampanolide towards various cancer cell lines and its mechanism of action as a tubulin-assembly agent position it as a candidate for new anticancer drugs (Chen & Kingston, 2014).
Activity in Resistant Cancer Cells
Zampanolide has demonstrated potent activity in mammalian cells, including the ability to inhibit cell migration. It is not susceptible to single amino acid mutations at the taxoid site of β-tubulin, suggesting its effectiveness even in drug-resistant cancer cells. Zampanolide's resistance to mutation-induced ineffectiveness, combined with its inhibition of cell growth in paclitaxel and epothilone resistant cells, underlines its potential as a therapeutic agent (Field et al., 2017).
Synthesis and Derivatives
The chemical structure of zampanolide, which involves covalent binding to β-tubulin, distinguishes it from other microtubule-stabilizing agents. Attempts have been made to synthesize zampanolide and its mimics, focusing on modifying its chemically fragile side chain to enhance drug-like properties and stability. This includes the design of bioisosteres and streamlined synthetic approaches for the construction of zampanolide mimics (Chen et al., 2020).
Propriétés
Nom du produit |
Zampanolide |
|---|---|
Formule moléculaire |
C29H37NO6 |
Poids moléculaire |
495.6 g/mol |
Nom IUPAC |
(2Z,4E)-N-[(S)-[(1S,2E,5S,8E,10Z,14E,17S)-3,11-dimethyl-19-methylidene-7,13-dioxo-6,21-dioxabicyclo[15.3.1]henicosa-2,8,10,14-tetraen-5-yl]-hydroxymethyl]hexa-2,4-dienamide |
InChI |
InChI=1S/C29H37NO6/c1-5-6-7-13-27(32)30-29(34)26-19-22(4)18-25-17-21(3)16-24(35-25)12-9-11-23(31)15-20(2)10-8-14-28(33)36-26/h5-11,13-14,18,24-26,29,34H,3,12,15-17,19H2,1-2,4H3,(H,30,32)/b6-5+,11-9+,13-7-,14-8+,20-10-,22-18+/t24-,25-,26-,29-/m0/s1 |
Clé InChI |
NJZJMJVVSZTAGX-UFYKQBJPSA-N |
SMILES isomérique |
C/C=C/C=C\C(=O)N[C@H]([C@@H]1C/C(=C/[C@@H]2CC(=C)C[C@@H](O2)C/C=C/C(=O)C/C(=C\C=C\C(=O)O1)/C)/C)O |
SMILES canonique |
CC=CC=CC(=O)NC(C1CC(=CC2CC(=C)CC(O2)CC=CC(=O)CC(=CC=CC(=O)O1)C)C)O |
Synonymes |
(+)-zampanolide zampanolide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



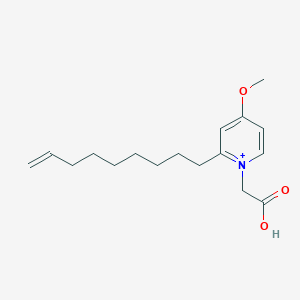
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S,3aR,4S,4'S,5'R,6S,7aR)-4'-benzoyloxy-3a,4-dihydroxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylate](/img/structure/B1247466.png)
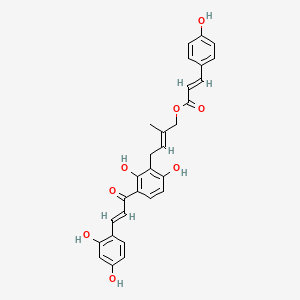


amino}-2-oxopyrrolidin-1-yl]methyl}thiophene-2-carboximidamide](/img/structure/B1247473.png)

